Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
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Overview
Description
Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a fascinating organometallic compound. Combining both organic and inorganic elements, it represents a bridge between the two realms of chemistry. This compound is characterized by the presence of a carbanide ligand, a cyclopentane ring, and phosphane groups coordinated to an iron center in a +2 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) generally involves the following steps:
Ligand Preparation: Synthesis of the carbanide, cyclopentane, and ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligands through established organic synthesis techniques, like Grignard reactions and phosphane substitution.
Metal Complex Formation: Coordination of the prepared ligands to iron, typically using iron halides under inert atmospheric conditions to avoid oxidation.
Industrial Production Methods
Scaling this synthesis to industrial production would likely require optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) can undergo various reactions, including:
Oxidation and Reduction: Depending on the reagents and conditions, the iron center can be oxidized or reduced, altering its oxidation state and reactivity.
Substitution Reactions:
Common Reagents and Conditions
Common reagents used include oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. These reactions typically occur under controlled atmospheric conditions to prevent undesired side reactions.
Major Products Formed
The products of these reactions can vary but often include modified iron complexes or free ligands, depending on the reaction type and conditions.
Scientific Research Applications
Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) finds applications across multiple scientific domains:
Chemistry: As a catalyst in organic reactions, enhancing reaction rates and selectivity.
Biology: Potential use in metalloprotein studies due to its unique metal-ligand interactions.
Medicine: Exploring its use in drug design and as a potential therapeutic agent, given its metal-based pharmacophore.
Industry: Catalytic applications in polymerization and other industrial processes.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism by which Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) exerts its effects involves the coordination of the iron center to various substrates, facilitating electron transfer reactions and altering the electronic properties of the substrate. This mechanism is critical for its role in catalysis and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Similar compounds include other iron-based organometallics like iron carbonyls or ferrocene derivatives. Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is unique due to its specific ligand architecture and the resulting electronic properties. This uniqueness confers specific reactivity and stability advantages.
By studying and understanding compounds like Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+), researchers can develop new catalysts, drugs, and industrial processes, continuing to push the boundaries of both science and industry.
Properties
CAS No. |
223120-71-6 |
---|---|
Molecular Formula |
C34H46FeP2 |
Molecular Weight |
572.535 |
IUPAC Name |
carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) |
InChI |
InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1 |
InChI Key |
MUWSCHIXPBNGAW-YRTCJPGSSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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